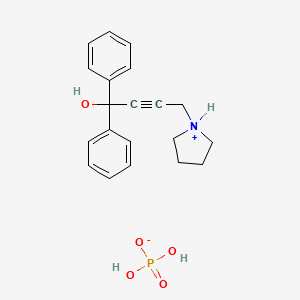
1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate
Übersicht
Beschreibung
“1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate” is also known as Butinoline Phosphate . It has the molecular formula C20H24NO5P . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular weight of this compound is 389.4 g/mol . The InChI string representation of its structure isInChI=1S/C20H21NO.H3O4P/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21;1-5(2,3)4/h1-6,10-13,22H,7-8,15-17H2;(H3,1,2,3,4) . The canonical SMILES representation is C1CCNH+CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.OP(=O)(O)[O-] . Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . The topological polar surface area is 105 Ų . The heavy atom count is 27 . The exact mass and monoisotopic mass of this compound are both 389.13920986 g/mol . The complexity of this compound, as computed by Cactvs, is 432 .Wissenschaftliche Forschungsanwendungen
Anion Binding and Sensing
- Neutral Anion Receptors : Compounds structurally related to 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate have been used as neutral anion receptors. For instance, fluorinated calix[4]pyrroles displayed enhanced affinity for anions like dihydrogen phosphate, which is relevant for sensing applications (Anzenbacher et al., 2000).
Molecular Synthesis and Interaction
- Multicomponent Reaction Synthesis : A multicomponent reaction involving derivatives of 1,4-diphenylbut-2-yne-1,4-dione, closely related to the compound of interest, was used to synthesize novel pyrrolones. These compounds exhibit interesting NMR behavior due to restricted rotation around certain bonds, showcasing their potential in complex organic synthesis (Alizadeh et al., 2007).
Crystal Structure and Optical Properties
- Crystallographic and Spectroscopic Studies : Research into the crystal structure and optical properties of derivatives similar to this compound revealed insights into molecular behavior, hydrogen bonding, and polarizability, which are crucial for materials science and photonics applications (Kolev et al., 2008).
Pharmaceutical and Chemical Stability
- Hydrolysis Kinetics : In the pharmaceutical domain, the kinetics of hydrolysis of compounds structurally related to the query compound were studied, providing valuable insights for drug stability and formulation (Muszalska, 2004).
Enzymatic Binding and Reaction Studies
- Enzymatic Interaction Studies : Research into analogs of pyridoxal phosphate, which bear resemblance to the compound , has provided insights into their binding and reaction with enzymes, contributing to our understanding of biochemical pathways (Yang et al., 1975).
Phosphorus Chemistry
- Catalysis and Phosphorus Chemistry : Studies have explored the role of phosphorus-containing compounds in catalytic reactions, highlighting their importance in synthetic chemistry (Souldozi et al., 2006).
Supramolecular Chemistry and Anion Complexation
- Supramolecular Chemistry : Modified calix[4]pyrrole receptors, which are structurally related to the compound , have been studied for their anion complexation properties, particularly with dihydrogen phosphate anions. This research is significant for developing new materials for sensing and extraction applications (Namor et al., 2007).
Eigenschaften
IUPAC Name |
dihydrogen phosphate;1,1-diphenyl-4-pyrrolidin-1-ium-1-ylbut-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO.H3O4P/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21;1-5(2,3)4/h1-6,10-13,22H,7-8,15-17H2;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRDQHIYWCTNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54118-66-0 | |
| Record name | Benzenemethanol, α-phenyl-α-[3-(1-pyrrolidinyl)-1-propynyl]-, phosphate (1:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54118-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57248-89-2, 54118-66-0 | |
| Record name | Benzenemethanol, α-phenyl-α-[3-(1-pyrrolidinyl)-1-propynyl]-, phosphate (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57248-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)



![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)





